ACAT Inhibition Selectivity: A 10-Fold Window Over LCAT
Epicochlioquinone A demonstrates a quantifiable and therapeutically relevant selectivity profile by inhibiting acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 1.7 μM, while exhibiting approximately 10-fold lower potency against the related enzyme lecithin cholesterol acyltransferase (LCAT) [1]. This selectivity is a critical differentiator from non-selective ACAT inhibitors, which often cause off-target effects on plasma cholesterol esterification via LCAT inhibition.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.7 μM against ACAT; approximately 10-fold less potent against LCAT |
| Comparator Or Baseline | In-class comparator: non-selective ACAT inhibitors which show similar potency for ACAT and LCAT, or a 1:1 ratio of inhibition. |
| Quantified Difference | 10-fold selectivity window (ACAT vs. LCAT) |
| Conditions | Enzyme assay using rat liver microsomes for ACAT; plasma lecithin cholesterol acyltransferase (LCAT) assay. |
Why This Matters
This 10-fold selectivity window is the primary evidence for choosing epicochlioquinone A for studies focused on intracellular cholesterol esterification (ACAT) without confounding effects on plasma cholesterol metabolism (LCAT), enabling cleaner experimental interpretations.
- [1] Fujioka T, Yao K, Hamano K, Hosoya T, Kagasaki T, Furukawa Y, Haruyama H, Sato S, Koga T, Tsujita Y. Epi-cochlioquinone A, a novel acyl-CoA : cholesterol acyltransferase inhibitor produced by Stachybotrys bisbyi. J Antibiot (Tokyo). 1996 May;49(5):409-13. View Source
